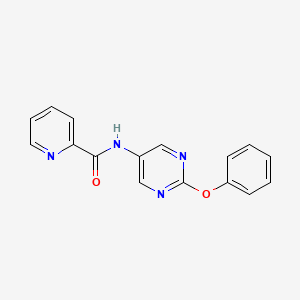
N-(2-phenoxypyrimidin-5-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxypyrimidin-5-yl)picolinamide is a compound that falls within the broader class of pyridine carboxamides, which are known for their medicinal properties. These compounds have been studied for their potential in reducing iron-induced renal damage, regulating nicotinamidase activity, and providing radio- and chemosensitization . The specific structure and properties of this compound are not directly detailed in the provided papers, but the related research on picolinamide derivatives and their synthesis can offer insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of picolinamide derivatives has been explored in various contexts. For instance, picolinamide has been used as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes to create isoquinolines, a process that demonstrates good functional group tolerance and excellent regioselectivity . Additionally, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate for biologically active compounds, has been optimized to improve yield and environmental friendliness . These studies suggest that the synthesis of this compound could potentially be achieved through similar methods, with attention to regioselectivity and functional group compatibility.
Molecular Structure Analysis
The molecular structure of picolinamide derivatives has been characterized in some studies. For example, the synthesis of 3-substituted imidazo[1,5-a]pyridine compounds with a 1-(N-picolinamidin-2-yl) group was confirmed by single crystal X-ray diffraction studies . This indicates that similar analytical techniques could be used to determine the molecular structure of this compound and to confirm its synthesis.
Chemical Reactions Analysis
Picolinamide derivatives participate in various chemical reactions, as evidenced by their use in the synthesis of isoquinolines and imidazo[1,5-a]pyridines . The reactivity of these compounds is influenced by the presence of the picolinamide group, which can act as a directing group in catalytic systems. This suggests that this compound could also be involved in similar chemical reactions, potentially leading to the formation of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinamide and its derivatives have been studied through methods such as dynamic nuclear magnetic resonance (NMR). For instance, the amide rotational barriers in picolinamide and nicotinamide have been measured, revealing substantial energetic differences between regioisomers . These findings are crucial for understanding the conformational stability and reactivity of picolinamide derivatives, which could be extrapolated to this compound.
Wissenschaftliche Forschungsanwendungen
Development and Synthesis
- Kilogram-scale Synthesis for Medicinal Purposes : A communication outlines the kilogram-scale synthesis of a molecule closely related to N-(2-phenoxypyrimidin-5-yl)picolinamide, demonstrating its application as a novel mGlu5 negative allosteric modulator developed for alternative depression treatments. The synthesis process emphasizes efficient recrystallizations and the elimination of chromatography steps, showcasing the molecule's relevance in pharmacological research and development (Thomas K. David et al., 2017).
Mechanistic Insights and Chemical Properties
- Amide Rotational Barriers : Research on pyridine carboxamides, including picolinamide, provides insights into the amide rotational barriers, critical for understanding their medicinal and biological activities. This study utilized dynamic nuclear magnetic resonance to measure these barriers, revealing significant energetic differences and the importance of amide rotations in biological systems (Ryan A. Olsen et al., 2003).
Catalysis and Chemical Reactions
- Water Oxidation and NAD+/NADH Transformations : A complex involving a picolinamidate ligand demonstrated high activity for both water oxidation and NAD+/NADH transformations, highlighting the molecule's potential in mimicking natural photosynthesis and contributing to renewable energy research (Alberto Bucci et al., 2017).
- Cobalt-Catalyzed Synthesis of Isoquinolines : Employing picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation, researchers developed a method for synthesizing isoquinolines through C-H/N-H bonds activation, indicating the molecule's utility in facilitating regioselective organic synthesis (Chang-Sheng Kuai et al., 2017).
Applications in Organic Synthesis
- Synthesis of Biologically Active Compounds : Research on the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate for crafting biologically active molecules, reveals the molecule's relevance in the development of cancer therapies and its potential as a key component in the design of molecular targeted therapies (Hehua Xiong et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-(2-phenoxypyrimidin-5-yl)picolinamide is the lipid-transfer protein Sec14 . Sec14 is a crucial protein involved in the regulation of phospholipid metabolism and is essential for cellular processes such as vesicle trafficking .
Mode of Action
This compound interacts with its target, Sec14, by selectively inhibiting its function . This selective inhibition is achieved through the compound’s specific binding to the protein, which has been confirmed by the solving of the first Sec14-inhibitor co-crystal structure .
Biochemical Pathways
The inhibition of Sec14 by this compound affects the phospholipid metabolism pathway . As Sec14 is a lipid-transfer protein, its inhibition disrupts the normal transfer of lipids, leading to downstream effects on cellular processes that rely on lipid transfer, such as vesicle trafficking .
Result of Action
This selective inhibition leads to antifungal activity, making this compound a potential candidate for antifungal drug development .
Safety and Hazards
Zukünftige Richtungen
The development of synthetic methods for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes represents a significant advancement . This could pave the way for the synthesis of a range of highly functionalized oxazoles, which have potential applications in various fields .
Eigenschaften
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKUWOUDQGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)
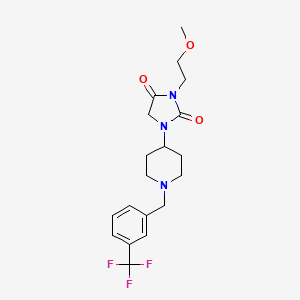
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)
![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)
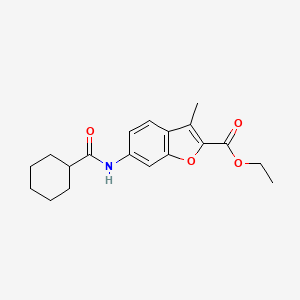
![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)
![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)
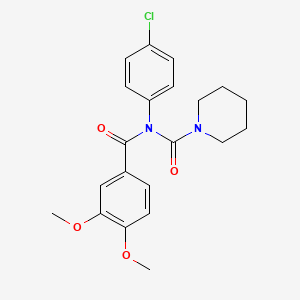
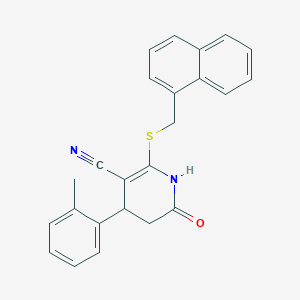

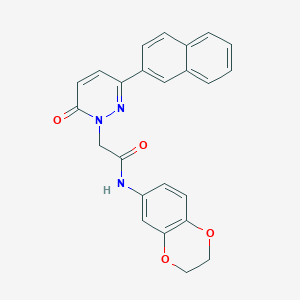
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)